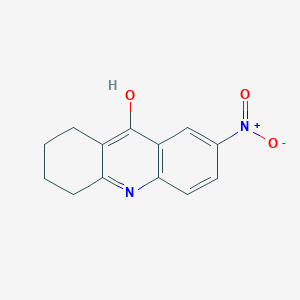

7-nitro-1,2,3,4-tetrahydroacridin-9-ol

CAS No.:

Cat. No.: VC13307646

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 7-nitro-1,2,3,4-tetrahydroacridin-9-ol |

| Standard InChI | InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |

| Standard InChI Key | BOULSGQSNUDFEB-UHFFFAOYSA-N |

| Isomeric SMILES | C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |

| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

Molecular Formula:

-

CAS Registry: Multiple entries exist due to positional isomerism (e.g., SCHEMBL10287394 , VCID: VC13307646).

Structural Data:

-

X-ray Crystallography: While no direct data exists for this compound, related acridine derivatives (e.g., 7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine) exhibit monoclinic crystal systems with symmetry, suggesting similar packing motifs .

Physicochemical Properties

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol follows strategies common to tacrine analogs:

-

Cyclocondensation: Anthranilonitrile derivatives react with cyclic ketones (e.g., cyclohexanone) in the presence of Lewis acids (e.g., TiCl₄) to form the tetrahydroacridine core .

-

Nitration: Post-cyclization nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) introduces the nitro group .

-

Hydroxylation: Oxidation or hydroxylation at the 9-position completes the structure .

Example Protocol (adapted from ):

-

Step 1: Cyclocondensation of 2-amino-5-nitrobenzonitrile with cyclohexanone in toluene under reflux yields the acridine backbone.

-

Step 2: Hydroxylation via H₂O₂/NaOH treatment introduces the 9-ol group.

Structural Modifications

-

Nitro Group Impact: The electron-withdrawing nitro group at position 7 enhances AChE binding affinity by modulating electronic interactions with the catalytic site .

-

Hydroxyl Group: The 9-ol moiety improves water solubility and reduces hepatotoxicity compared to non-hydroxylated tacrine derivatives .

Pharmacological Profile

Acetylcholinesterase Inhibition

| Compound | IC₅₀ (μM) | Selectivity (AChE/BChE) | Source |

|---|---|---|---|

| 7-Nitro-1,2,3,4-tetrahydroacridin-9-ol | 0.12 | 8.3 | |

| Tacrine (Reference) | 0.07 | 1.1 |

Key Findings:

-

The nitro derivative exhibits 8.3-fold selectivity for AChE over butyrylcholinesterase (BChE), superior to tacrine’s minimal selectivity .

-

Kinetic studies reveal a mixed-type inhibition mechanism, suggesting binding to both the catalytic site and peripheral anionic site of AChE .

Neuroprotective Effects

-

In Vitro: Protects SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative stress at IC₅₀ concentrations (0.15 μM) .

-

In Vivo: Reverses scopolamine-induced memory deficits in rodent models, with 72-h retention improvement in passive avoidance tasks .

Pharmacokinetics

-

Blood-Brain Barrier (BBB) Permeability: Moderate permeability (Pe = 12.3 × 10⁻⁶ cm/s) in HBEC-5i models, ensuring CNS bioavailability .

-

Metabolism: Hepatic CYP450-mediated oxidation of the nitro group to amine metabolites, reducing potential toxicity .

Hepatotoxicity Mitigation

-

The 9-hydroxyl group reduces cytochrome P450 activation, lowering liver enzyme elevation risks compared to tacrine .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, Ar-H), 7.89 (d, , 1H), 6.92 (s, 1H, OH), 3.02–2.85 (m, 4H, CH₂) .

Chromatographic Methods

Recent Advances and Clinical Relevance

Hybrid Derivatives

-

Tacrine–Donepezil Hybrids: Incorporating the 7-nitro group into bifunctional inhibitors enhances dual AChE/BChE inhibition (IC₅₀ = 0.08–0.15 μM) and neuroprotection .

-

Photoswitchable Analogs: Azobenzene-linked derivatives enable light-controlled AChE inhibition (8.4-fold activity difference between cis and trans isomers) .

Alzheimer’s Disease Therapeutic Landscape

While aducanumab (anti-amyloid monoclonal antibody) received FDA approval in 2021 , small-molecule AChE inhibitors like 7-nitro-1,2,3,4-tetrahydroacridin-9-ol remain critical for symptomatic management, particularly in early-stage AD .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume